molecular formula C16H12N2O B3004018 6-(Benzyloxy)-1H-indole-2-carbonitrile CAS No. 933474-36-3

6-(Benzyloxy)-1H-indole-2-carbonitrile

Cat. No. B3004018
CAS RN: 933474-36-3
M. Wt: 248.285
InChI Key: XOAOYQRVNJYSOI-UHFFFAOYSA-N
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Description

“6-(Benzyloxy)-1H-indole-2-carbonitrile” is a chemical compound that is related to the "6-Benzyloxy-1-BOC-indole-2-boronic acid" . The latter has a molecular weight of 367.21 and its IUPAC name is 6-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid .

Scientific Research Applications

Synthesis and Chemical Properties

6-(Benzyloxy)-1H-indole-2-carbonitrile serves as a building block in the synthesis of various complex organic compounds. For example, it is involved in the regio-selective synthesis of benzo[a]carbazoles and 6-amino benzo[a]carbazoles, which are achieved through Rh(iii)-catalyzed cascade reactions of 2-arylindoles or 2-arylindole-3-carbonitriles with α-diazo carbonyl compounds. This process is notable for its good functional group tolerance, excellent regio-selectivity, and high atom-efficiency (Li et al., 2017). Additionally, a one-pot three-component domino protocol has been established for the synthesis of penta-substituted 4H-pyrans using this compound, demonstrating its versatility in creating novel organic structures (Sivakumar et al., 2013).

Biological Activity

This compound derivatives exhibit significant biological activities. For instance, synthesized derivatives have shown anti-inflammatory and antimicrobial properties, suggesting their potential in pharmaceutical applications. One such derivative demonstrated substantial inhibition of edema and antimicrobial actions against both bacterial and fungal strains (Alam et al., 2012). The synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles using a Cu-Catalyzed reaction of 2-(2-Bromophenyl)-1H-indoles with CH2(CN)2 is another example, showcasing the chemical diversity achievable with this compound (Kobayashi et al., 2015).

Cross-Coupling Reactions

An interesting application is found in the field of cross-coupling reactions. The compound is used in the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions. This demonstrates its utility in complex organic synthesis, contributing to the development of di-, tri-, and tetra-substituted indole-2-carbonitriles (Hrizi et al., 2021).

Antioxidant and Antimicrobial Activities

Moreover, derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research emphasizes the compound's potential in developing new therapeutic agents with significant biological activities (Bassyouni et al., 2012).

Safety and Hazards

The safety data sheet for “6-Benzyloxy-1-Boc-indole-2-boronic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-phenylmethoxy-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-10-14-8-13-6-7-15(9-16(13)18-14)19-11-12-4-2-1-3-5-12/h1-9,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAOYQRVNJYSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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